molecular formula C13H18BrNO B1299244 1-(3-(4-Bromophenoxy)propyl)pyrrolidine CAS No. 92104-90-0

1-(3-(4-Bromophenoxy)propyl)pyrrolidine

Cat. No.: B1299244
CAS No.: 92104-90-0
M. Wt: 284.19 g/mol
InChI Key: SSMYHVJPDRAFFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-(4-Bromophenoxy)propyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

1-(3-(4-Bromophenoxy)propyl)pyrrolidine is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in studies involving receptor binding and enzyme inhibition.

    Medicine: Research into potential therapeutic applications, although it is not used clinically.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to these targets, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-(4-Bromophenoxy)propyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(3-(4-Chlorophenoxy)propyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-(4-Fluorophenoxy)propyl)pyrrolidine: Contains a fluorine atom in place of bromine.

    1-(3-(4-Methylphenoxy)propyl)pyrrolidine: Features a methyl group instead of a halogen.

These compounds share a common structural framework but differ in their substituents, which can significantly impact their chemical properties and biological activities .

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMYHVJPDRAFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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